(R)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorenylmethoxycarbonyl group, and a butyric acid moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
Coupling Reaction: The bromophenyl and Fmoc-protected amino groups are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Butyric Acid Addition: The final step involves the addition of the butyric acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of ®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenyl ethers or other substituted phenyl derivatives.
Scientific Research Applications
®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: The enantiomer of the compound with the opposite stereochemistry.
4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: The racemic mixture containing both ®- and (S)-enantiomers.
4-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is unique due to its specific ®-configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture
Properties
IUPAC Name |
(2R)-4-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPTNBGMLTTII-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.